Methyl 3-acetyl-5-(acetylamino)benzoate
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Overview
Description
Methyl 3-acetyl-5-(acetylamino)benzoate is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid and is characterized by the presence of acetyl and acetylamino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-5-(acetylamino)benzoate typically involves the acetylation of methyl 3-amino-5-hydroxybenzoate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-5-(acetylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyl groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 3-acetyl-5-(acetylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-5-(acetylamino)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(acetylamino)benzoate: Similar structure but with the acetylamino group at the 2-position.
Methyl 4-(acetylamino)benzoate: Similar structure but with the acetylamino group at the 4-position.
Methyl 3-acetylbenzoate: Lacks the acetylamino group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3-acetyl-5-(acetylamino)benzoate is unique due to the specific positioning of the acetyl and acetylamino groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 3-acetamido-5-acetylbenzoate |
InChI |
InChI=1S/C12H13NO4/c1-7(14)9-4-10(12(16)17-3)6-11(5-9)13-8(2)15/h4-6H,1-3H3,(H,13,15) |
InChI Key |
PPFXUBCQNBGMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)NC(=O)C)C(=O)OC |
Origin of Product |
United States |
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